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Compound of Interest

Compound Name: ARN14686

CAS No.: 1628345-10-7

Cat. No.: B605580 Get Quote

Executive Summary
ARN14686 is a specialized Activity-Based Protein Profiling (ABPP) probe designed to target N-

acylethanolamine acid amidase (NAAA).[1] It is chemically derived from the potent NAAA

inhibitor ARN726, modified with an alkyne handle to enable click-chemistry detection of

catalytically active NAAA in complex proteomes.

The Core Verdict on FAAH Cross-Reactivity: ARN14686 exhibits negligible cross-reactivity with

Fatty Acid Amide Hydrolase (FAAH).

Mechanism: ARN14686 utilizes a

-lactam warhead that specifically targets the N-terminal cysteine nucleophile of NAAA. It is
chemically unreactive toward the catalytic serine nucleophile of FAAH.

Selectivity Window: While it inhibits hNAAA with single-digit nanomolar potency (

nM), its activity against FAAH is virtually non-existent (

M), providing a selectivity window of over 10,000-fold.

This guide details the mechanistic basis of this selectivity, provides comparative performance

data against standard inhibitors, and outlines experimental protocols to validate these findings

in your own laboratory.
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Part 1: Technical Profile & Mechanism of Action
Chemical Identity[3]

Compound Name: ARN14686[1][2][3][4]

Parent Scaffold: ARN726 (Systemic NAAA inhibitor)[5][6][7]

Warhead:

-lactam (2-oxoazetidin-3-yl carbamate)

Reporter Tag: Alkyne (Undec-10-ynyl chain) for Copper-catalyzed Azide-Alkyne

Cycloaddition (CuAAC).

The Selectivity Mechanism: Cysteine vs. Serine
The absolute selectivity of ARN14686 stems from the fundamental difference in catalytic

machinery between NAAA and FAAH.

NAAA (The Target): A cysteine hydrolase (Ntn-hydrolase superfamily). The

-lactam ring of ARN14686 undergoes nucleophilic attack by the N-terminal Cys-126 of
NAAA, forming a stable covalent thioester adduct.

FAAH (The Off-Target): A serine hydrolase (Amidase signature superfamily). The catalytic

Ser-241 of FAAH is highly reactive toward carbamates (e.g., URB597) and ureas (e.g., PF-

3845) but cannot effectively open the specific

-lactam ring configuration of ARN14686.

Expert Insight: This "warhead tuning" is the primary reason ARN14686 is superior to general

lipase inhibitors for NAAA profiling. Unlike fluorophosphonate (FP) probes that label all serine

hydrolases (including FAAH), ARN14686 is "silent" to the serine hydrolase proteome.
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Part 2: Comparative Performance Data
The following table contrasts ARN14686 with its parent inhibitor (ARN726) and the gold-

standard FAAH inhibitor (URB597).

Table 1: Inhibitory Potency and Selectivity Profile (
Values)

Target Enzyme
ARN14686
(Probe)

ARN726
(Parent
Inhibitor)

URB597 (FAAH
Control)

Specificity
Implication

hNAAA (Human) 6 nM 27 nM
> 100

M

ARN14686 is

highly potent

against NAAA.

rNAAA (Rat) 13 nM 63 nM
> 100

M

Retains potency

across species.

[5]

FAAH (Off-

Target)

> 100

M*

> 100

M
4.6 nM

No cross-

reactivity

observed.

Acid Ceramidase
1.2

M

12.5

M

> 100

M

Moderate

selectivity

(approx.[6] 200-

fold).

*Note: Exact IC50 for ARN14686 on FAAH is often not calculable due to lack of inhibition at

maximal solubility; >100

M is inferred from the parent scaffold ARN726.
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Feature ARN14686 URB597 PF-3845

Primary Use
ABPP Probe

(Detection)

Inhibitor

(Pharmacology)

Inhibitor

(Pharmacology)

Target Class Cysteine Hydrolases Serine Hydrolases Serine Hydrolases

Covalent Binding Yes (Thioester) Yes (Carbamylate) Yes (Carbamylate)

Click-Chemistry

Ready
Yes (Alkyne tag) No No

In Vivo Stability Moderate (Probe use) High High

Part 3: Experimental Validation Protocols
To rigorously validate the lack of cross-reactivity in your specific biological system, use the

following self-validating protocols.

Protocol A: Competitive Activity-Based Protein Profiling
(ABPP)
The Gold Standard for proving selectivity in complex proteomes.

Objective: Demonstrate that ARN14686 labels NAAA but does not compete with FP-

Rhodamine for FAAH labeling.

Preparation: Prepare proteomes (e.g., Rat Brain Membrane for FAAH, Rat

Lung/Macrophage for NAAA).

Incubation (Probe): Incubate proteome (1 mg/mL) with ARN14686 (1

M) for 30 min at 37°C.

Click Reaction: Add reporter mix: Azide-Rhodamine (100

M), TCEP (1 mM), TBTA (100

M), CuSO
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(1 mM). React for 1 hour.

Counter-Screen (FAAH Check): In a separate lane, incubate proteome with FP-Rhodamine

(broad serine hydrolase probe).

Control: Pre-incubate with URB597 (1

M) before FP-Rhodamine to identify the FAAH band.

Test: Pre-incubate with ARN14686 (10

M) before FP-Rhodamine.

Analysis: SDS-PAGE and Fluorescence Scanning.

Expected Result:

ARN14686 Lane: Distinct band at ~30 kDa (active NAAA). No band at ~63 kDa (FAAH).

FP-Rhodamine + ARN14686 Lane: The ~63 kDa FAAH band remains intense and

unblocked, proving ARN14686 did not bind FAAH.

Protocol B: Fluorometric Activity Assay (Substrate
Specificity)
For rapid quantitative assessment.

Objective: Quantify enzymatic inhibition using specific fluorogenic substrates.

Substrates:

For NAAA: PAMCA (N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide).

For FAAH: AMC-Arachidonoyl Amide (AAMCA).

Workflow:

Incubate Recombinant hNAAA or hFAAH with ARN14686 (concentration range: 1 nM to

10
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M) for 30 min.

Add respective substrate (5

M final).

Read Fluorescence (Ex 360 nm / Em 460 nm) kinetically for 45 min.

Data Analysis:

Plot Slope (RFU/min) vs. log[Inhibitor].

Validation Criteria: ARN14686 should yield a sigmoidal dose-response on PAMCA (NAAA)

but a flat line (no inhibition) on AMC-Arachidonoyl (FAAH) up to 10

M.

Part 4: Pathway Visualization
The following diagram illustrates the distinct degradation pathways of PEA and Anandamide,

highlighting where ARN14686 acts versus FAAH inhibitors.
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(Palmitoylethanolamide)
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Palmitic Acid
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Click to download full resolution via product page

Figure 1: Specificity Map. ARN14686 selectively blocks the NAAA-mediated degradation of

PEA, preserving anti-inflammatory signaling. It does not engage FAAH, leaving the

Anandamide pathway (and FAAH-mediated side effects) unaffected.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://ora.uniurb.it/retrieve/d84e77b1-b940-46ee-a6ea-29b146b4af47/NAAA%20perspective%20JMC%20submitted.pdf
https://www.benchchem.com/product/b605580#arn14686-cross-reactivity-with-faah-enzymes
https://www.benchchem.com/product/b605580#arn14686-cross-reactivity-with-faah-enzymes
https://www.benchchem.com/product/b605580#arn14686-cross-reactivity-with-faah-enzymes
https://www.benchchem.com/product/b605580#arn14686-cross-reactivity-with-faah-enzymes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605580?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

